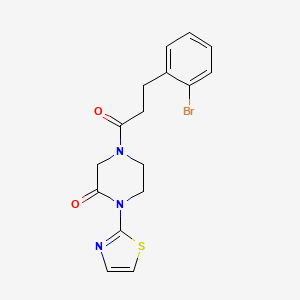

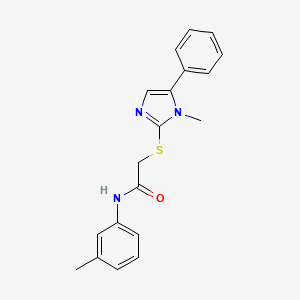

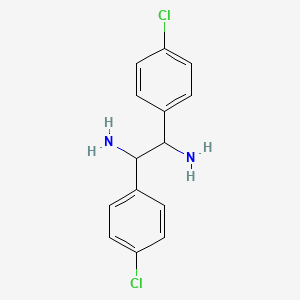

![molecular formula C16H12FN3O2 B2548538 Ácido 7-ciclopropil-2-(3-fluorofenil)pirazolo[1,5-a]pirimidin-5-carboxílico CAS No. 1226379-06-1](/img/structure/B2548538.png)

Ácido 7-ciclopropil-2-(3-fluorofenil)pirazolo[1,5-a]pirimidin-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating the interest in this scaffold for various applications, including as herbicidal agents and antibacterial agents.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives is described in the first paper, where enaminones are reacted with aminopyrazoles in the presence of glacial acetic acid to yield a series of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines . The reaction proceeds at room temperature, which suggests a relatively mild synthetic route. The structures of the synthesized compounds were confirmed by elemental analysis, IR, and 1H NMR, with X-ray crystallography further confirming the structure of one derivative .

Molecular Structure Analysis

The molecular structure of the pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole fused to a pyrimidine ring. The X-ray crystallography analysis of one of the derivatives provides detailed insights into the molecular conformation, intermolecular interactions, and the overall stability of the ring system . This structural information is crucial for understanding the reactivity and potential binding modes of these compounds when interacting with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the pyrazolo[1,5-a]pyrimidine scaffold is highlighted by the regioselective synthesis of various substituted derivatives. For instance, the second paper discusses the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, where the regioselectivity of N-alkylation is tunable by the carboxy function . This indicates that the pyrazolo[1,5-a]pyrimidine core can be functionalized at different positions to yield a diverse array of compounds with potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are not detailed in the provided papers, the general properties of pyrazolo[1,5-a]pyrimidine derivatives can be inferred. These compounds are likely to exhibit moderate solubility in organic solvents, and their stability may be influenced by the presence of substituents on the core structure. The presence of a fluorophenyl group suggests potential for increased lipophilicity, which could affect the compound's biological activity and distribution .

Aplicaciones Científicas De Investigación

- Aplicación: Los derivados de PP (4a–g) se han identificado como compuestos estratégicos para aplicaciones ópticas debido a su metodología sintética más simple y ecológica en comparación con otros fluoróforos (por ejemplo, BODIPYS). Estos derivados exhiben propiedades fotofísicas ajustables, lo que los hace adecuados para aplicaciones de bioimagenología y detección .

- Aplicación: Los derivados de PP pueden exhibir actividad anticancerígena. Por ejemplo, los derivados de tiazolopirimidina (similares en estructura a PP) han mostrado una excelente actividad contra las líneas celulares de cáncer humano e inducen la apoptosis al inhibir las enzimas CDK .

- Aplicación: La tetrahidropirazolo[1,5-a]pirimidina, un análogo estructural de PP, podría servir como un mimético de adenina para unirse a los sitios de unión a ATP en las proteínas .

- Aplicación: La ruta de síntesis de las pirazolo[1,5-a]pirimidinas permite modificaciones en las posiciones 2, 3, 5, 6 y 7. Los investigadores pueden explorar diversos derivados para aplicaciones específicas .

- Aplicación: Los derivados de PP que llevan grupos arilo simples (por ejemplo, 4a, 4b, 4d y 4e) exhiben buenas intensidades de emisión en estado sólido. Una selección estructural adecuada puede conducir al diseño de emisores eficientes en estado sólido .

Sondas Fluorescentes y Agentes de Imagenología

Actividad Anticancerígena

Miméticos de Adenina para la Unión a Proteínas

Diversidad Estructural y Modificación

Emisores y Materiales de Estado Sólido

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have been used as fluorophores, which are crucial tools for studying the dynamics of intracellular processes .

Mode of Action

The mode of action of pyrazolo[1,5-a]pyrimidines is related to their photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in the study of various intracellular processes .

Pharmacokinetics

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, which might influence their bioavailability .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been used to study the dynamics of intracellular processes .

Action Environment

The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the compound and the presence of functional groups .

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related pyrazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazolo[1,5-a]pyrimidines have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related pyrazolo[1,5-a]pyrimidines have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related pyrazolo[1,5-a]pyrimidines have been found to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Related pyrazolo[1,5-a]pyrimidines have been found to be directed to specific compartments or organelles due to the presence of targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

7-cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBJSPRPWWZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

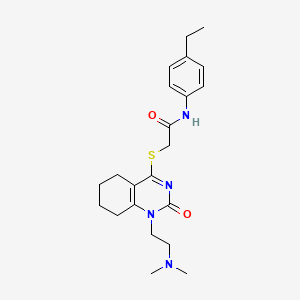

![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)

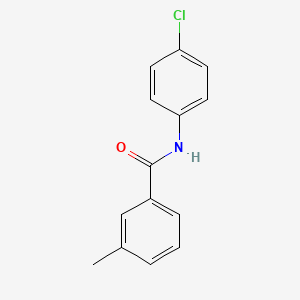

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

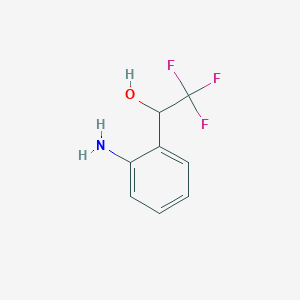

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)